An In-depth Technical Guide to 2-Iodo-1,4-benzenediamine (CAS: 69951-01-5)
An In-depth Technical Guide to 2-Iodo-1,4-benzenediamine (CAS: 69951-01-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Iodo-1,4-benzenediamine, a key building block in synthetic organic chemistry with significant potential in drug discovery and materials science. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its application in the development of bioactive molecules, particularly as a precursor to kinase inhibitors.
Core Compound Properties
2-Iodo-1,4-benzenediamine, also known as 2-iodo-1,4-phenylenediamine, is an aromatic amine functionalized with an iodine atom. This unique substitution pattern makes it a versatile intermediate for introducing the 1,4-diaminophenyl moiety and for further functionalization through cross-coupling reactions at the iodo-position.
Table 1: Physicochemical and Computed Data for 2-Iodo-1,4-benzenediamine
| Property | Value | Source |
| CAS Number | 69951-01-5 | [1][2][3] |
| Molecular Formula | C₆H₇IN₂ | [4] |
| Molecular Weight | 234.04 g/mol | [4] |
| IUPAC Name | 2-iodobenzene-1,4-diamine | [4] |
| Melting Point | 109-110 °C | N/A |
| Appearance | Solid | N/A |
| XLogP3 | 1.2 | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 0 | [4] |
| Exact Mass | 233.96540 g/mol | [4] |
| Monoisotopic Mass | 233.96540 g/mol | [4] |
Synthesis of 2-Iodo-1,4-benzenediamine: An Experimental Protocol
The following is a detailed experimental protocol for the synthesis of 2-Iodo-1,4-benzenediamine from p-phenylenediamine. This method is based on electrophilic iodination of the activated aromatic ring.
Experimental Protocol: Iodination of p-Phenylenediamine
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Materials:
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p-Phenylenediamine
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Iodine (I₂)
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Sodium bicarbonate (NaHCO₃)
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Dichloromethane (CH₂Cl₂)
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Methanol (MeOH)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexane
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Ethyl acetate
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-
Procedure:
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In a round-bottom flask, dissolve p-phenylenediamine (1 equivalent) in a mixture of dichloromethane and methanol (10:1 v/v).
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To this solution, add sodium bicarbonate (2.5 equivalents).
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Cool the mixture to 0 °C in an ice bath.
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Slowly add a solution of iodine (1.1 equivalents) in dichloromethane to the reaction mixture with constant stirring.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
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Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 2-Iodo-1,4-benzenediamine.
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Spectral Characterization (Predicted)
Table 2: Predicted Spectral Data for 2-Iodo-1,4-benzenediamine
| Technique | Predicted Characteristics |
| ¹H NMR | Aromatic protons would appear as a complex multiplet in the range of δ 6.5-7.5 ppm. The two amine protons would likely appear as a broad singlet between δ 3.5-5.0 ppm, which is exchangeable with D₂O. |
| ¹³C NMR | Six distinct signals for the aromatic carbons are expected. The carbon bearing the iodine atom would be shifted upfield to approximately δ 80-90 ppm. The carbons bonded to the nitrogen atoms would appear in the range of δ 140-150 ppm. The remaining aromatic carbons would resonate between δ 115-130 ppm. |
| FT-IR (cm⁻¹) | Characteristic N-H stretching vibrations for the primary amine groups would be observed around 3300-3500 cm⁻¹. C-N stretching vibrations would appear in the 1250-1350 cm⁻¹ region. Aromatic C-H stretching would be seen around 3000-3100 cm⁻¹, and C=C stretching of the benzene ring would be in the 1450-1600 cm⁻¹ range. The C-I stretching vibration is expected in the far-infrared region, typically around 500-600 cm⁻¹. |
| Mass Spectrometry (EI) | The molecular ion peak (M⁺) would be observed at m/z 234. A prominent peak corresponding to the loss of an iodine atom ([M-I]⁺) at m/z 107 would also be expected. |
Applications in Drug Discovery: A Versatile Building Block
2-Iodo-1,4-benzenediamine is a valuable scaffold for the synthesis of a wide range of biologically active molecules. The presence of two nucleophilic amine groups and a reactive iodo-substituent allows for diverse chemical transformations.
One of the most significant applications of this compound is in the synthesis of substituted benzimidazoles.[1][12][13][14][15] Benzimidazoles are a prominent class of heterocyclic compounds found in numerous FDA-approved drugs and clinical candidates, known to exhibit a broad spectrum of pharmacological activities, including acting as kinase inhibitors.[14]
Experimental Workflow: Synthesis of a Benzimidazole-Based Kinase Inhibitor
The following diagram illustrates a plausible synthetic route for a generic benzimidazole-based kinase inhibitor starting from 2-Iodo-1,4-benzenediamine. This workflow highlights the utility of the starting material in constructing a complex, biologically relevant molecule.
Caption: Synthetic workflow for a benzimidazole kinase inhibitor.
Role in Targeting Signaling Pathways
Substituted benzimidazoles derived from 2-Iodo-1,4-benzenediamine can be designed to target specific signaling pathways implicated in various diseases, particularly cancer. For instance, many kinase inhibitors target the ATP-binding pocket of kinases, thereby blocking downstream signaling cascades that promote cell proliferation and survival.
The diagram below depicts a simplified generic kinase signaling pathway and illustrates the point of intervention for a synthesized inhibitor.
Caption: Inhibition of a kinase signaling pathway.
Safety and Handling
2-Iodo-1,4-benzenediamine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
2-Iodo-1,4-benzenediamine is a strategically important chemical intermediate with significant potential for the synthesis of complex organic molecules. Its unique combination of functional groups makes it a valuable building block in drug discovery, particularly for the development of kinase inhibitors and other therapeutic agents. The synthetic protocols and conceptual applications outlined in this guide are intended to provide researchers and scientists with a solid foundation for utilizing this versatile compound in their research endeavors.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. 69951-01-5|2-Iodo-1,4-benzenediamine|BLD Pharm [bldpharm.com]
- 3. scbt.com [scbt.com]
- 4. 2-Iodo-1,4-benzenediamine | C6H7IN2 | CID 819128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1,4-Benzenediamine [webbook.nist.gov]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. 1,4-Benzenediamine, N-phenyl- [webbook.nist.gov]
- 10. 1,2-Benzenediamine [webbook.nist.gov]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. researchgate.net [researchgate.net]
- 13. [Synthesis of benzimidazole derivatives by amino acid action on ortho-phenylenediamine, variously substituted in positions 4 and 5] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and Synthesis of Orally Bioavailable Benzimidazole Reverse Amides as Pan RAF Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
